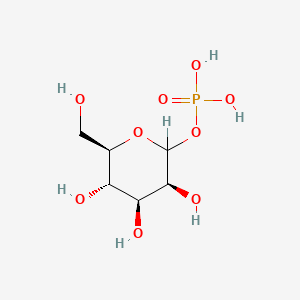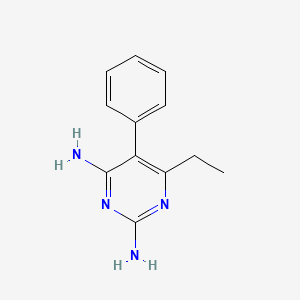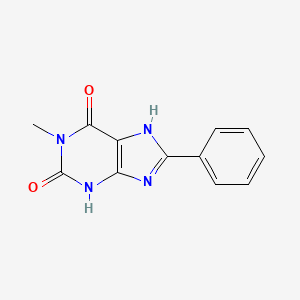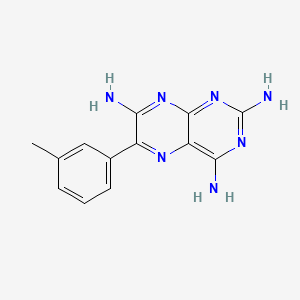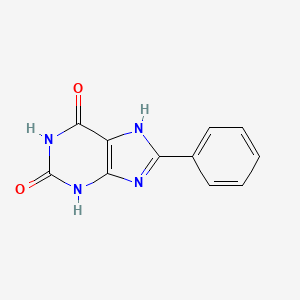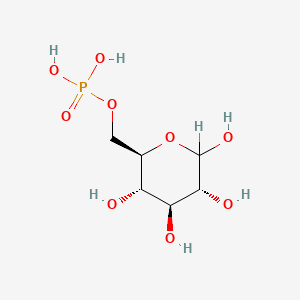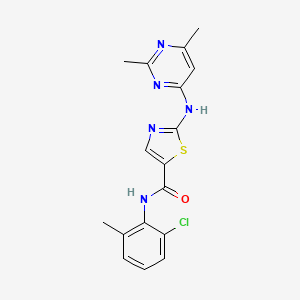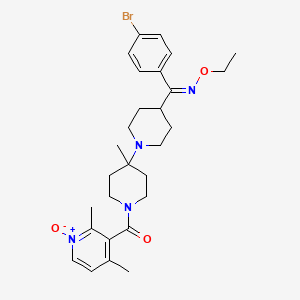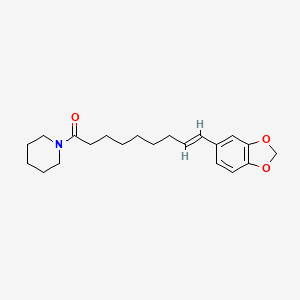
Piperolein B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperolein B ist ein Amidalkaloid, das aus der schwarzen Pfefferpflanze, Piper nigrum, isoliert wurde . Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter larvizide, hepatoprotektive und enzymhemmende Eigenschaften . Die Verbindung hat die Summenformel C21H29NO3 und zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzodioxol-Einheit und einen Piperidin-Ring umfasst .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Piperolein B beinhaltet die Amidierung von entweder 8-Nonensäure oder 9-Decensäure mit Piperidin . Diese Reaktion wird typischerweise unter milden Bedingungen durchgeführt, um die entsprechenden Amide zu erhalten. Anschließende rutheniumkatalysierte Kreuzmetathese mit einem Styrolderivat liefert this compound in moderaten Ausbeuten .
Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten synthetischen Routen. Der Prozess kann durch fortschrittliche katalytische Systeme und Reinigungstechniken auf höhere Ausbeuten und Reinheit optimiert werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Piperolein B unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: Die Benzodioxol-Einheit und der Piperidin-Ring können an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit modifizierten funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Piperolein B hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener komplexer Moleküle verwendet.
Industrie: Es wird bei der Entwicklung von natürlichen Pestiziden und antimikrobiellen Mitteln eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wirkt als Agonist für transienten Rezeptorpotenzial (TRP), moduliert Ionenkanäle und beeinflusst zelluläre Signalwege . Die hepatoprotektiven Wirkungen der Verbindung werden auf ihre Fähigkeit zurückgeführt, bestimmte Enzyme zu hemmen, die an Leberschäden beteiligt sind .
Ähnliche Verbindungen:
Isothis compound: Eine strukturell ähnliche Verbindung mit antibakteriellen und zytotoxischen Aktivitäten.
Piperamid C91 (8E): Ein weiteres verwandtes Amidalkaloid mit höherer larvizider Toxizität im Vergleich zu this compound.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Kombination von biologischen Aktivitäten und seinen strukturellen Merkmalen, wie der Benzodioxol-Einheit und dem Piperidin-Ring. Seine vielfältigen Anwendungen in verschiedenen Bereichen, darunter Medizin und Industrie, unterstreichen seine Besonderheit.
Wirkmechanismus
The mechanism of action of Piperolein B involves its interaction with specific molecular targets and pathways. It acts as a transient receptor potential (TRP) agonist, modulating ion channels and affecting cellular signaling pathways . The compound’s hepatoprotective effects are attributed to its ability to inhibit certain enzymes involved in liver damage .
Vergleich Mit ähnlichen Verbindungen
Isopiperolein B: A structurally similar compound with antibacterial and cytotoxic activities.
Piperamide C91 (8E): Another related amide alkaloid with higher larvicidal toxicity compared to this compound.
Uniqueness: this compound is unique due to its specific combination of biological activities and its structural features, such as the benzodioxole moiety and piperidine ring. Its diverse applications in various fields, including medicine and industry, further highlight its distinctiveness.
Eigenschaften
CAS-Nummer |
30505-89-6 |
|---|---|
Molekularformel |
C21H29NO3 |
Molekulargewicht |
343.5 g/mol |
IUPAC-Name |
(E)-9-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylnon-8-en-1-one |
InChI |
InChI=1S/C21H29NO3/c23-21(22-14-8-5-9-15-22)11-7-4-2-1-3-6-10-18-12-13-19-20(16-18)25-17-24-19/h6,10,12-13,16H,1-5,7-9,11,14-15,17H2/b10-6+ |
InChI-Schlüssel |
FAXXHNWVMKTOFF-UXBLZVDNSA-N |
SMILES |
C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Isomerische SMILES |
C1CCN(CC1)C(=O)CCCCCC/C=C/C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)CCCCCCC=CC2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


